molecular formula C7H10ClNO2S B8607074 3-Thiophen-2-yl-L-alanine hydrochloride

3-Thiophen-2-yl-L-alanine hydrochloride

Cat. No. B8607074
M. Wt: 207.68 g/mol
InChI Key: BKOMLSDJTRAHDX-UHFFFAOYSA-N
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Patent
US04698329

Procedure details

3.78 g (0.0318 mole) of thionyl chloride were added dropwise at -5° C. to 10.2 g (0.318 mole) of methanol. After 5 minutes, 3.3 g (0.0159 mole) of 3-(2-thienyl)-DL-alanine hydrochloride were added gradually to this solution, whilst keeping the temperature at -5° C. The mixture was then stirred for 3 hours at this temperature, and then left standing for 24 hours at room temperature. The reaction product was then condensed by evaporation under reduced pressure, and ethanol was added to the residue. The mixture was then condensed by evaporation under reduced pressure and 3.53 g (yield 100%) of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride melting at 110°-112° C. were obtained as the residue.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
0.318 mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5]O.Cl.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15]>>[ClH:3].[CH3:5][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:9]1[S:8][CH:12]=[CH:11][CH:10]=1)[NH2:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.318 mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
Cl.S1C(=CC=C1)CC(N)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 3 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -5° C
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing for 24 hours at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure, and ethanol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.COC(C(N)CC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04698329

Procedure details

3.78 g (0.0318 mole) of thionyl chloride were added dropwise at -5° C. to 10.2 g (0.318 mole) of methanol. After 5 minutes, 3.3 g (0.0159 mole) of 3-(2-thienyl)-DL-alanine hydrochloride were added gradually to this solution, whilst keeping the temperature at -5° C. The mixture was then stirred for 3 hours at this temperature, and then left standing for 24 hours at room temperature. The reaction product was then condensed by evaporation under reduced pressure, and ethanol was added to the residue. The mixture was then condensed by evaporation under reduced pressure and 3.53 g (yield 100%) of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride melting at 110°-112° C. were obtained as the residue.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
0.318 mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5]O.Cl.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15]>>[ClH:3].[CH3:5][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:9]1[S:8][CH:12]=[CH:11][CH:10]=1)[NH2:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.318 mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
Cl.S1C(=CC=C1)CC(N)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 3 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -5° C
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing for 24 hours at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure, and ethanol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.COC(C(N)CC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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